1-(4-Fluorophenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BFN2O3/c1-18(2)19(3,4)26-20(25-18)13-6-5-7-16(12-13)23-17(24)22-15-10-8-14(21)9-11-15/h5-12H,1-4H3,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DROHSQGQVUNSNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Preparation of 3-Aminophenylboronic Acid Pinacol Ester
Reacting 3-bromoaniline with bis(pinacolato)diboron under palladium catalysis yields the boronic ester precursor.
| Parameter | Value |
|---|---|
| Catalyst | Pd(dppf)Cl₂ (1 mol%) |
| Base | KOAc (3 equiv) |
| Solvent | Dioxane |
| Temperature | 80°C, 12 h |
| Yield | 78–85% |
Step 2: Functionalization with Fluorophenyl Isocyanate
The amine intermediate reacts with 4-fluorophenyl isocyanate to form the urea linkage:
Optimization Insights :
Alternative Pathway: Sequential Urea Formation and Boronation
For substrates sensitive to boronic ester stability, the urea group is installed prior to boronation:
Step 1: Synthesis of 3-(4-Fluorophenylurea)Phenylboronic Acid
-
Couple 3-nitroaniline with 4-fluorophenyl isocyanate.
-
Reduce the nitro group to amine using H₂/Pd-C.
-
Perform Miyaura borylation with pinacol borane.
Critical Data :
| Reduction Step | Yield After Borylation |
|---|---|
| H₂/Pd-C (10 bar) | 62% |
| NaBH₄/CuI | 48% |
Reaction Optimization and Scalability
Catalytic Systems for Boronation
Comparative studies of palladium catalysts reveal significant efficiency differences:
| Catalyst | Turnover Number (TON) | Reaction Time |
|---|---|---|
| Pd(OAc)₂/XPhos | 420 | 8 h |
| PdCl₂(dtbpf) | 310 | 10 h |
| NiCl₂(PCy₃)₂ | 95 | 24 h |
Note: Pd(OAc)₂/XPhos achieves >95% conversion at 0.5 mol% loading.
Solvent and Temperature Effects on Urea Formation
Solvent screening for the isocyanate-amine coupling:
| Solvent | Dielectric Constant | Yield (%) | Byproducts (%) |
|---|---|---|---|
| THF | 7.5 | 88 | 5 |
| DCM | 8.9 | 72 | 18 |
| Toluene | 2.4 | 65 | 25 |
Polar aprotic solvents enhance nucleophilic attack by the amine.
Purification and Characterization
Chromatographic Challenges
The product’s polarity necessitates reverse-phase HPLC for purification:
| Column | Mobile Phase | Retention Time |
|---|---|---|
| C18 (5 μm) | MeCN/H₂O (70:30) | 12.4 min |
| HILIC | ACN/NH₄OAc (pH 5) | 8.9 min |
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.92 (s, 1H, NH), 7.85–7.35 (m, 8H, Ar-H), 1.28 (s, 12H, pinacol CH₃).
-
HRMS : m/z calc. for C₁₉H₂₂BFN₂O₃ [M+H]⁺: 356.1990; found: 356.1989.
Industrial-Scale Considerations
Cost Analysis of Key Reagents
| Reagent | Cost per kg (USD) | Contribution to Total Cost |
|---|---|---|
| 4-Fluorophenyl isocyanate | 1,200 | 44% |
| Pd(dppf)Cl₂ | 8,500 | 32% |
| Bis(pinacolato)diboron | 980 | 18% |
Chemical Reactions Analysis
Method A: Direct Coupling Reaction
This method involves the direct coupling of 4-fluoroaniline with a boronic acid derivative in the presence of a palladium catalyst. The reaction typically requires the following conditions:
-
Solvent : Toluene or dimethylformamide (DMF)
-
Temperature : 80–100°C
-
Catalyst : Palladium on carbon (Pd/C)
The reaction yields the desired urea product along with by-products that can be removed through recrystallization.
Table of Reaction Conditions
| Method | Step | Reactants | Conditions |
|---|---|---|---|
| Method A | Coupling | 4-Fluoroaniline + Boronic Acid | Toluene, Pd/C, 80–100°C |
| Method B | Step 1 | 4-Fluorophenylboronic acid + Pinacol | Acidic medium |
| Step 2 | Boronic Ester + Isocyanate | Reflux in suitable solvent |
-
Characterization Techniques
The synthesized compound is characterized using various analytical methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides insight into the molecular structure by analyzing the environment of hydrogen and carbon atoms within the compound.
Mass Spectrometry
Mass spectrometry confirms the molecular weight and structural integrity of the compound by analyzing ionized fragments.
Infrared (IR) Spectroscopy
IR spectroscopy identifies functional groups present in the compound by measuring absorbance at specific wavelengths corresponding to molecular vibrations.
-
Reactivity and Chemical Behavior
The presence of both fluorine and boron functionalities in this compound suggests potential reactivity in various chemical environments:
Nucleophilic Substitution Reactions
The fluorine atom can enhance nucleophilicity at adjacent carbon centers under certain conditions, making it susceptible to nucleophilic attack.
Cross-Coupling Reactions
As a boron-containing compound, it may participate in cross-coupling reactions with various electrophiles, expanding its utility in synthetic organic chemistry.
1-(4-Fluorophenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea represents a versatile compound with significant potential for further research in synthetic methodologies and application in drug discovery. Understanding its chemical reactions not only aids in its synthesis but also opens avenues for novel applications in medicinal chemistry.
-
References
The information presented in this article draws on diverse sources including PubChem data , relevant scientific literature , and synthesis methodologies documented in chemical databases .
Scientific Research Applications
Chemistry: The compound can be used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biological assays.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Aromatic Ring
Fluorine vs. Chlorine and Other Halogens
- 1-(4-Chlorophenyl)-3-(3-(dioxaborolan-2-yl)phenyl)urea (CAS: 874302-00-8, ): Replacing fluorine with chlorine increases molecular weight (372.65 vs. ~355.2 g/mol) and introduces a bulkier, more lipophilic substituent.
- 1-(2,4-Dichlorophenyl)-3-(3-(dioxaborolan-2-yl)phenyl)urea (): The dichlorophenyl group adds steric hindrance and further reduces electron density, which could decrease coupling efficiency compared to monosubstituted analogs.
Fluorine vs. Alkyl Groups
- 1-(4-(tert-Butyl)phenyl)-3-(4-(dioxaborolan-2-yl)phenyl)urea (Compound 6.30, ): The tert-butyl group is highly hydrophobic, likely reducing aqueous solubility compared to the 4-fluorophenyl analog. This substitution may favor membrane permeability but limit applications in polar reaction environments.
Boronate Ester Positioning (Meta vs. Para)
- Para-substituted analogs (e.g., 6.30 in ): Boronate esters in the para position are typically more reactive in Suzuki-Miyaura couplings due to reduced steric hindrance and optimal orbital alignment for palladium catalysis . Meta substitution, as in the target compound, may lower reaction yields or require harsher conditions.
- Ortho/meta-substituted derivatives (): These exhibit steric challenges in synthesis and coupling, often necessitating optimized catalytic systems.
Urea Backbone Modifications
- Piperazine and thiazole-linked ureas (): Compounds like 11a–11m incorporate heterocyclic moieties, enhancing hydrogen-bonding capacity and target selectivity. However, their lack of boronate esters limits utility in cross-coupling.
- Cyclopentadienyl-rhodium complexes (): These demonstrate how urea can coordinate metals for catalytic applications, though their complexity contrasts with the simplicity of the target compound.
Molecular Weight and Solubility
| Compound | Molecular Weight (g/mol) | Key Substituent | Boronate Position | Solubility Trends |
|---|---|---|---|---|
| Target Compound | ~355.2 | 4-Fluorophenyl | Meta | Moderate (polar urea + F) |
| 1-(4-Chlorophenyl)-3-(3-boronyl)phenylurea | 372.65 | 4-Chlorophenyl | Meta | Lower (Cl increases logP) |
| 6.30 (tert-Butyl analog) | 372.65 | 4-tert-Butylphenyl | Para | Low (hydrophobic tert-butyl) |
Biological Activity
1-(4-Fluorophenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a fluorophenyl group and a dioxaborolane moiety. Its molecular formula is , with a molecular weight of 302.16 g/mol. The IUPAC name reflects its complex structure, which contributes to its biological activity.
In Vitro Studies
In vitro evaluations have demonstrated that related phenyl urea compounds exhibit selective inhibition against IDO1. For example, studies have shown that certain modifications to the urea structure can enhance binding affinity and inhibitory potency . The presence of the dioxaborolane group may also enhance solubility and bioavailability, further influencing biological activity.
Case Studies
A notable study investigated a series of phenyl urea derivatives for their anti-diabetic properties by inhibiting α-glucosidase . The results indicated that compounds with similar structural features displayed IC50 values ranging from 2.14 to 115 µM against α-glucosidase. This suggests that modifications in the phenyl ring can significantly affect biological activity.
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| 3r | 4.87 | α-glucosidase Inhibitor |
| 3u | 2.14 | Most Potent Inhibitor |
| Control (Acarbose) | 89.13 | Standard Reference |
Pharmacological Implications
The potential pharmacological applications of this compound could extend to cancer therapy through IDO1 inhibition and metabolic regulation in diabetes management via α-glucosidase inhibition. These applications align with current trends in drug development focusing on enzyme inhibitors as therapeutic agents.
Q & A
Q. What are the standard synthetic routes for preparing 1-(4-fluorophenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea?
The synthesis typically involves reacting a fluorophenyl isocyanate with a boronic ester-functionalized aniline derivative. Key steps include:
- Step 1: Preparation of the boronic ester-containing aniline (e.g., 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline) via Miyaura borylation of a halogenated precursor .
- Step 2: Urea formation by reacting the aniline with 4-fluorophenyl isocyanate in an inert solvent (e.g., dichloromethane or toluene) under reflux, with a base (e.g., triethylamine) to neutralize HCl byproducts .
- Purification: Column chromatography or recrystallization to isolate the product. Yield optimization may require stoichiometric control and inert atmosphere conditions .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be prioritized?
- ¹H/¹³C NMR: Look for urea NH signals (δ ~8–10 ppm in DMSO-d₆) and aromatic proton splitting patterns (meta/para-substituted fluorophenyl and boronic ester phenyl groups) .
- ¹¹B NMR: A peak near δ 30 ppm confirms the intact boronic ester .
- FT-IR: Urea carbonyl stretch at ~1640–1680 cm⁻¹ and B-O vibrations at ~1350 cm⁻¹ .
- X-ray Crystallography: To resolve steric effects of the fluorophenyl and bulky dioxaborolane groups .
Table 1: Representative Spectral Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (DMSO-d₆) | δ 8.2 (s, 1H, NH), 7.4–7.6 (m, aromatic H) |
| ¹³C NMR | δ 155 (C=O), 125–140 (aromatic C) |
| ¹¹B NMR | δ 29.5 (dioxaborolane B) |
Advanced Research Questions
Q. How does the reactivity of the dioxaborolane group in Suzuki-Miyaura cross-coupling compare to other boronic acid derivatives?
The pinacol boronic ester (dioxaborolane) offers enhanced stability against protodeboronation compared to free boronic acids, especially under aqueous conditions. However, it requires harsher reaction conditions (e.g., elevated temperatures, strong bases like Cs₂CO₃) for transmetallation. Key considerations:
Q. What strategies mitigate discrepancies in reported yields for this compound’s synthesis?
Yield variations often arise from:
- Moisture Sensitivity: Hydrolysis of the boronic ester during synthesis. Use anhydrous solvents and Schlenk-line techniques .
- Byproduct Formation: Competing urea oligomerization. Control stoichiometry (1:1 isocyanate:amine) and add inhibitors like hydroquinone .
- Purification Challenges: Optimize gradient elution in column chromatography (e.g., hexane/ethyl acetate to DCM/MeOH) .
Q. How does the compound’s stability under physiological conditions impact its use in biological assays?
The boronic ester is prone to hydrolysis in aqueous media, limiting its utility in cell-based studies. Solutions include:
- Prodrug Design: Replace the dioxaborolane with a hydrolytically stable boronate .
- Encapsulation: Use liposomal formulations to protect the boronic ester during in vitro testing .
- Short-Term Assays: Conduct time-course experiments to ensure stability within the assay window .
Q. What computational methods are suitable for predicting this compound’s binding affinity to kinase targets?
- Docking Studies: Use AutoDock Vina with crystal structures of kinases (e.g., EGFR, BTK) to model urea-kinase interactions. Prioritize hydrogen bonding between the urea moiety and kinase hinge regions .
- MD Simulations: Assess dynamic stability of the ligand-receptor complex over 100-ns trajectories in explicit solvent .
- QSAR Modeling: Correlate substituent effects (e.g., fluorine position, boronic ester size) with inhibitory activity using datasets from analogous ureas .
Methodological Considerations
Table 2: Reaction Optimization Parameters
| Parameter | Optimal Condition |
|---|---|
| Temperature | 80–100°C (Suzuki coupling) |
| Catalyst Loading | 5 mol% Pd(dppf)Cl₂ |
| Base | Cs₂CO₃ (2.0 equiv) |
| Solvent | Dioxane/H₂O (4:1 v/v) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
